molecular formula C15H18ClN5O2 B6456557 1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549040-76-6

1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Katalognummer: B6456557
CAS-Nummer: 2549040-76-6
Molekulargewicht: 335.79 g/mol
InChI-Schlüssel: GBNCREBHWWIFNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine core substituted with a 5-chloropyrimidin-2-yl group at the 1-position and a cyclopropyl moiety attached to the imidazolidine-2,4-dione ring. This structural architecture confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors. While its exact therapeutic application remains under investigation, analogs of this compound class have demonstrated activity in metabolic disorders and antimicrobial contexts .

Eigenschaften

IUPAC Name

1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCREBHWWIFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key biochemical pathways. The first is the insulin signaling pathway in the pancreas, leading to increased insulin release. The second is the incretin signaling pathway in the gastrointestinal tract, resulting in increased GLP-1 secretion. Both of these pathways play crucial roles in the regulation of glucose homeostasis.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog: 4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 24)

  • Key Differences :
    • Replaces the imidazolidine-2,4-dione ring with a pyrimido-oxazine scaffold.
    • Incorporates a fluorobenzonitrile substituent instead of a cyclopropyl group.
  • Synthesis & Yield : Synthesized via a similar multi-step protocol, yielding 58% as a yellowish solid .

Pharmacological Analog: BMS-903452

  • Structure : Features a 5-chloropyrimidin-2-yl-piperidine core linked to a pyridin-2-one ring and a methylsulfonylphenyl group.
  • Key Differences :
    • Lacks the imidazolidine-2,4-dione moiety.
    • Includes a sulfonyl group for enhanced solubility and target engagement.
  • Bioactivity : A potent GPR119 agonist with antidiabetic efficacy, achieving oral bioavailability in preclinical models .

Antimicrobial Analogs: DMPI and CDFII

  • Structure : Both contain piperidine cores substituted with aromatic benzyl or indole groups.
  • Key Differences :
    • DMPI and CDFII lack the chloropyrimidine and imidazolidine-dione motifs.
    • Feature dimethylphenyl or chlorophenyl substituents for MRSA synergy.
  • Bioactivity : Synergize with carbapenems against methicillin-resistant S. aureus (MRSA) .

Data Table: Comparative Analysis

Parameter Target Compound Compound 24 BMS-903452 DMPI/CDFII
Core Structure Imidazolidine-2,4-dione + piperidine Pyrimido-oxazine + piperidine Pyridin-2-one + piperidine Indole/benzyl + piperidine
Substituents 5-Chloropyrimidin-2-yl, cyclopropyl Fluorobenzonitrile Methylsulfonylphenyl Dimethylphenyl, chlorophenyl
Molecular Weight (g/mol) ~407.8 (estimated) 461.23 (HRMS-TOF) ~529.0 (estimated) ~450–470 (estimated)
Therapeutic Focus Undisclosed (likely metabolic/antimicrobial) Kinase inhibition (inferred) Antidiabetic (GPR119 agonist) Antimicrobial (MRSA synergy)

Research Findings and Mechanistic Insights

  • BMS-903452: Demonstrated 90% receptor occupancy in pancreatic islets at 10 mg/kg, with sustained glucose-lowering effects in diabetic rodents .
  • DMPI/CDFII : Reduced MRSA biofilm formation by 70% in combination with imipenem, highlighting the role of piperidine-aromatic hybrids in disrupting bacterial resistance .
  • Target Compound : The cyclopropyl group may improve metabolic stability compared to bulkier substituents (e.g., fluorobenzonitrile in Compound 24), though this requires validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.